

Technical Safety Guide: 4-Chloro-2,3-difluorobenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944

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Executive Summary

4-Chloro-2,3-difluorobenzaldehyde (CAS 1160573-23-8) is a halogenated aromatic aldehyde used primarily as a building block for bioactive scaffolds, particularly in the development of quinolone antibiotics and antiviral agents. Its chemical structure—featuring an electron-deficient aromatic ring and a reactive carbonyl group—necessitates strict control over moisture, oxygen, and nucleophilic contaminants. This guide synthesizes physicochemical data with field-proven handling strategies to ensure personnel safety and compound integrity.

Physicochemical Profile & Structural Analysis

The presence of both chlorine and fluorine substituents on the benzaldehyde core significantly alters its electronic properties compared to the parent benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

Property	Specification	Technical Note
CAS Number	1160573-23-8	Unique identifier for the 2,3-difluoro isomer.
Molecular Formula	C ₇ H ₃ ClF ₂ O	Halogenated aromatic aldehyde.[1]
Molecular Weight	176.55 g/mol	
Physical State	Liquid	May solidify at low temperatures (approx. <10°C).
Boiling Point	>200°C (Est.)[2]	High-boiling liquid; distillation requires high vacuum.
Functional Groups	Aldehyde (-CHO), Aryl Halides (Cl, F)	Aldehyde: Susceptible to oxidation (to benzoic acid).[3] Aryl Fluorides: Stable C-F bonds, but activate the ring for S _N Ar reactions.
Solubility	Organic Solvents (DCM, THF, EtOAc)	Low solubility in water; hydrolytically stable at neutral pH.

Hazard Identification & Toxicology (GHS)

Signal Word:WARNING

Core Hazards

- H315 (Skin Irritation): The lipophilic nature of the compound allows it to penetrate the stratum corneum, causing dermatitis.
- H319 (Eye Irritation): Vapor or liquid contact causes severe irritation due to the reactive aldehyde group.
- H335 (Respiratory Irritation): Inhalation of mists or vapors triggers mucosal inflammation.

Mechanistic Toxicology Insight

Unlike simple benzaldehydes, the 2,3-difluoro substitution pattern creates a "push-pull" electronic effect. The fluorine atoms withdraw electron density, making the aldehyde carbonyl highly reactive toward biological nucleophiles (e.g., proteins, DNA). This increases the potential for sensitization compared to non-halogenated analogs.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

- **Primary Barrier:** All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm (0.4–0.5 m/s).
- **Secondary Barrier:** Use a Schlenk line or inert gas manifold for transfers to prevent oxidation and minimize vapor release.

PPE Matrix

Component	Recommendation	Rationale
Gloves (Splash)	Nitrile (Double-gloved, ≥ 0.11 mm)	Good resistance to incidental contact.[3]
Gloves (Immersion)	Butyl Rubber or Viton	Required if dissolved in ketones or aggressive solvents.
Eye Protection	Chemical Goggles	Safety glasses are insufficient for liquid aldehydes due to vapor risks.
Respiratory	Half-mask with OV/AG cartridges	Only required if working outside a fume hood (e.g., spill cleanup).

Operational Handling Protocols

Workflow: Inert Transfer of Liquid Aldehyde

This protocol prevents oxidation (formation of 4-chloro-2,3-difluorobenzoic acid) and exposure.

Step-by-Step Methodology:

- Preparation: Purge the receiving flask with dry Nitrogen or Argon for 5 minutes.
- Access: Do not open the bottle to air. Insert a septum into the source container.
- Transfer: Use a gas-tight syringe or cannula transfer technique.
 - Insert a bleed needle (connected to inert gas) into the source bottle to equalize pressure.
 - Withdraw the required volume.
- Quenching: Wipe the needle tip with a ChemWipe soaked in acetone before disposal to neutralize residual aldehyde.

Diagram: Safe Handling Workflow



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Figure 1: Decision logic for preventing oxidation and exposure during transfer.

Emergency Response: Spills & Decontamination

Spill Response Logic

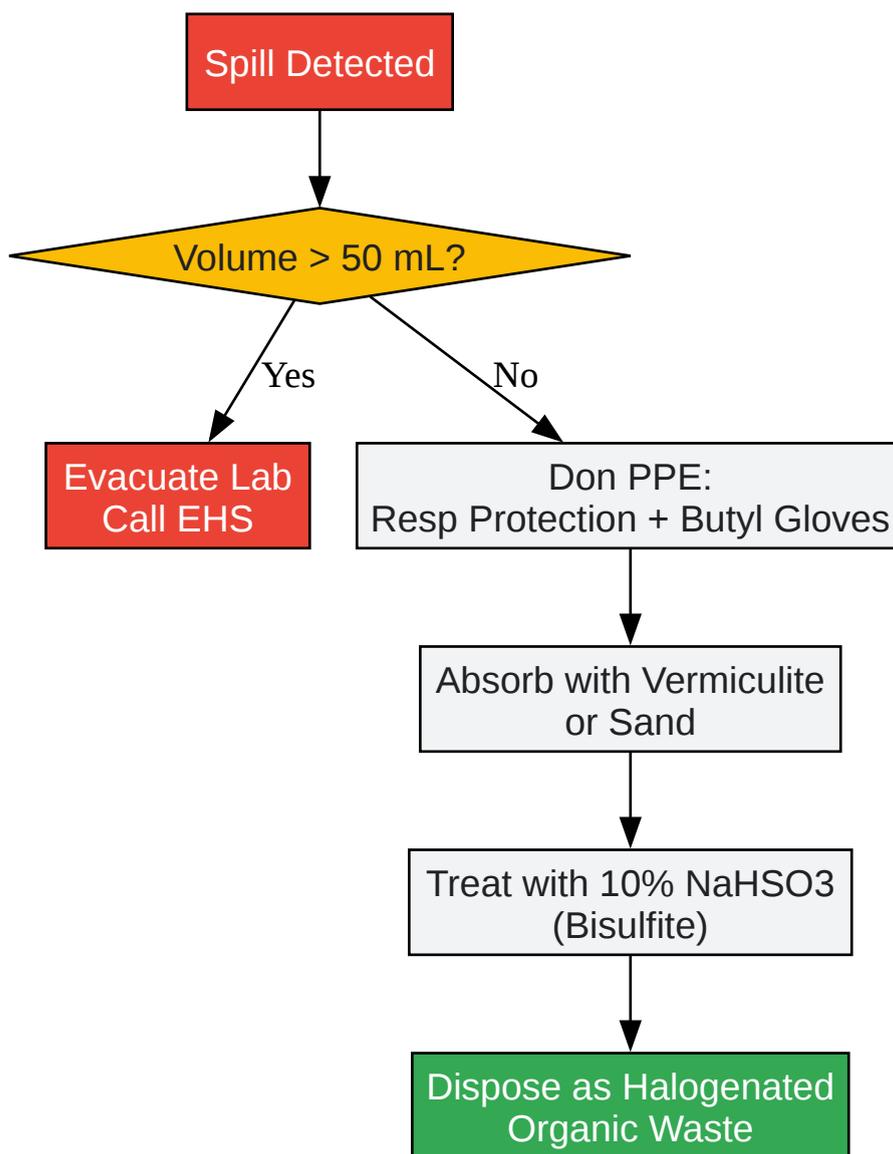
Agent: **4-Chloro-2,3-difluorobenzaldehyde** is a liquid.[2] Spills spread quickly.

Neutralization Solution:

- Composition: 10% Sodium Bisulfite () or Sodium Carbonate () solution.

- Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde; Carbonate neutralizes potential acidic byproducts.

Diagram: Spill Decision Tree



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Figure 2: Triage protocol for liquid aldehyde spills.

Storage & Stability

- Temperature: Store at 2–8°C (Refrigerated).

- Atmosphere: Strictly Inert (Argon preferred). The 2,3-difluoro substitution makes the aldehyde prone to auto-oxidation.
- Container: Amber glass with a Teflon-lined cap.
- Shelf-Life: Re-test purity (via $^1\text{H-NMR}$ or GC-MS) every 6 months. Look for the appearance of a benzoic acid peak (broad singlet ~11-13 ppm in NMR).

References

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- To cite this document: BenchChem. [Technical Safety Guide: 4-Chloro-2,3-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569944#4-chloro-2-3-difluorobenzaldehyde-safety-and-handling>]

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